
Benzene, 1,1'-(2-nitroethylidene)bis(4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-(2-nitroethylidene)bis(4-methyl-) is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a nitroethylidene group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2-nitroethylidene)bis(4-methyl-) typically involves the reaction of 4-methylbenzaldehyde with nitroethane in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,1’-(2-nitroethylidene)bis(4-methyl-) can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides, and Lewis acids (aluminum chloride).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or alkylated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-(2-nitroethylidene)bis(4-methyl-) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-(2-nitroethylidene)bis(4-methyl-) involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems. The benzene ring provides a hydrophobic environment, facilitating interactions with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1,1’-(1,2-ethanediyl)bis(4-methyl-)
- Benzene, 1,1’-(1-methylethylidene)bis(4-methoxy-)
- Benzene, 1,1’-oxybis(4-methyl-)
Uniqueness
Benzene, 1,1’-(2-nitroethylidene)bis(4-methyl-) is unique due to the presence of the nitroethylidene group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group can undergo specific redox reactions, making this compound valuable in various chemical and biological applications.
Propiedades
Número CAS |
85078-26-8 |
|---|---|
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
1-methyl-4-[1-(4-methylphenyl)-2-nitroethyl]benzene |
InChI |
InChI=1S/C16H17NO2/c1-12-3-7-14(8-4-12)16(11-17(18)19)15-9-5-13(2)6-10-15/h3-10,16H,11H2,1-2H3 |
Clave InChI |
UJXJGTJGQDRICC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid](/img/structure/B14417802.png)
![N-(2-Ethoxyphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14417811.png)
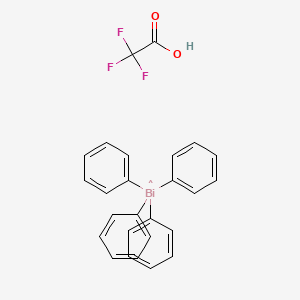
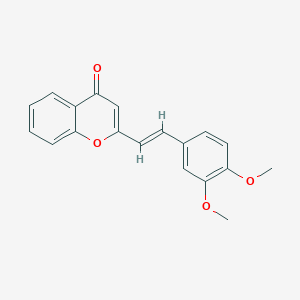
![3-[(3-Methylbutyl)amino]butan-2-one](/img/structure/B14417832.png)


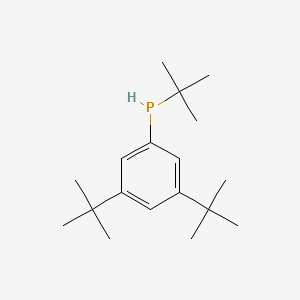

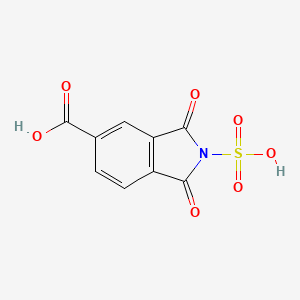
![2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14417867.png)
![2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole](/img/structure/B14417872.png)
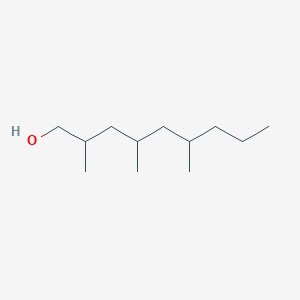
![S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate](/img/structure/B14417909.png)
